molecular formula C20H24N2O5 B125413 Medroxalol CAS No. 56290-94-9

Medroxalol

Cat. No. B125413
CAS RN: 56290-94-9
M. Wt: 372.4 g/mol
InChI Key: MPQWSYJGFLADEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medroxalol is a novel antihypertensive agent known for its dual action as an α- and β-adrenergic receptor blocker. It has been studied for its effectiveness in reducing blood pressure in conditions such as hypertension. The drug has been compared to other antihypertensive agents like labetalol and has shown significant β-adrenoceptor antagonism, which contributes to its blood pressure-lowering effects . Medroxalol's enantiomers have been examined for their antihypertensive and adrenergic receptor blocking properties, revealing that different en

Scientific Research Applications

Cardiovascular Properties

Medroxalol, a new antihypertensive agent, has been studied for its cardiovascular properties. In spontaneously hypertensive rats and anesthetized dogs, medroxalol effectively lowered blood pressure and heart rate. Its hypotensive effect was partially reduced following α- and β-adrenergic receptor blockade, suggesting that it works by decreasing peripheral vascular resistance more than cardiac output. In vitro studies also indicate its antagonistic properties at α- and β-adrenergic receptors in various tissues (Dage, Cheng, & Woodward, 1981).

Antihypertensive and Adrenergic Receptor Blocking Properties

Research on the antihypertensive and adrenergic receptor blocking properties of medroxalol's enantiomers revealed significant activity in hypertensive rats. The enantiomers showed differential effects on α- and β-antagonism, indicating complex mechanisms contributing to its antihypertensive action (Cheng et al., 1980).

Treatment of Hypertension

Medroxalol has been tested in patients with mild to moderate hypertension. In a single-blind study, it effectively reduced diastolic pressure in most patients, indicating its potential for chronic oral therapy of hypertension (Schechter, Tanskanen, Tuomilehto, & Koch-Weser, 1982).

Vasodilator Effect on Hypertensive Vessels

A study focused on the chronic vascular effects of medroxalol in hypertensive patients demonstrated a significant decrease in forearm vascular resistance and an increase in arterial compliance. This suggests medroxalol's role in augmenting the inner lumen of arterioles in the forearm (Levenson, Simon, Benetos, Achimastos, & Safar, 1986).

Carcinogenicity Studies

In carcinogenicity studies, medroxalol showed no evidence of a tumorigenic effect in rats but caused an increase in uterine leiomyomas in mice at certain dosages. These findings highlight the need for species-specific considerations in evaluating drug safety (Sells & Gibson, 1987).

Hemodynamic Effects

The hemodynamic properties of medroxalol were analyzed in anesthetized dogs, revealing significant beta-adrenoceptor antagonistic properties, which greatly exceeded its alpha-antagonistic properties. This study provides insight into the drug's mechanism of action in relation to its plasma concentration (Weissenburger et al., 1983).

properties

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWSYJGFLADEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70161-10-3 (mono-hydrochloride)
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866550
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medroxalol

CAS RN

56290-94-9, 70161-10-3
Record name Medroxalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56290-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medroxalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROXALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medroxalol
Reactant of Route 2
Medroxalol
Reactant of Route 3
Reactant of Route 3
Medroxalol
Reactant of Route 4
Medroxalol
Reactant of Route 5
Medroxalol
Reactant of Route 6
Medroxalol

Citations

For This Compound
282
Citations
KD Haegele, P Jaillon, G Cheymol… - Clinical …, 1983 - Wiley Online Library
… , 800, and 1200 mg medroxalol and a single intravenous dose of I … Following oral doses medroxalol reached peak plasma … We report on the kinetics of single doses of medroxalol given …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
HL Elliott, PA Meredith, DJ Sumner… - British journal of clinical …, 1984 - Wiley Online Library
The pharmacokinetics of medroxalol are described in normal … For oral medroxalol the clinical pharmacokinetic parameters … Following intravenous medroxalol the bioavailability was …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
HC Cheng, OK Reavis Jr, JM Grisar, GP Claxton… - Life Sciences, 1980 - Elsevier
… samples of medroxalol enantiomers … medroxalol enantiomers exhibited significant antihypertensive activity. They contributed nearly equally to the antihypertensive activity of …
Number of citations: 25 www.sciencedirect.com
P Jaillon, J Weissenburger, M Biour… - Journal of …, 1982 - journals.lww.com
… oral or intravenous medroxalol administration. At … medroxalol administration. In addition, an isoproterenol test was performed 5 min after the end of the intravenous infusion of medroxalol…
Number of citations: 16 journals.lww.com
JM Grisar, GP Claxton, TM Bare, RC Dage… - Journal of Medicinal …, 1981 - ACS Publications
Analogues of medroxalol (1) were prepared in which the carboxamide function, the phenolic hydroxy group, and the aralkylamine side chain were modified. N-Alkyl-substituted amide …
Number of citations: 21 pubs.acs.org
HL Elliott, K McLean, PA Meredith… - British journal of …, 1984 - Wiley Online Library
… and labetalol although the early fall with iv medroxalol appeared to be greater. With oral medroxalol there was no significant alteration in heart rate but following intravenous medroxalol …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
PJ Schechter, A Tanskanen, J Tuomilehto… - Journal of …, 1982 - journals.lww.com
… the first 6 weeks of medroxalol at mean daily doses of 388–407 mg. Addition of hydrochlorothiazide permitted some decrease in medroxalol dosage. Upon medroxalol withdrawal, …
Number of citations: 8 journals.lww.com
AA Hancock - Clinical and Experimental Hypertension. Part A …, 1984 - Taylor & Francis
… This study defines the effects of medroxalol and enantiomers on adrenergic receptors and their contribution to the hypotensive action of medroxalol. Medroxalol itself has two …
Number of citations: 2 www.tandfonline.com
JP Gibson, DM Sells, HC Cheng… - Toxicologic …, 1987 - journals.sagepub.com
… mice receiving the lowest dose of medroxalol; however, the: … that chronic dietary treatment with medroxalol can lead to an … stromal sarcomas and medroxalol administration. A linear …
Number of citations: 25 journals.sagepub.com
JK Woodward, HC Cheng - Journal of Pharmacy and …, 1982 - academic.oup.com
… In this investigation, medroxalol and labetalol produced a partial relaxation which was antagonized by propranolol. Thus, both medroxalol and labetalol are partial agonists for Pz-…
Number of citations: 3 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.